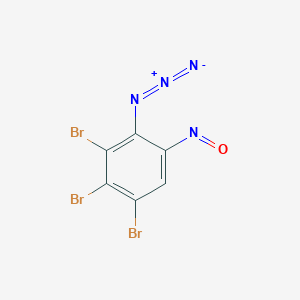
Benzene, 2-azido-3,4,5-tribromo-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-azido-3,4,5-tribromo-1-nitroso- is a complex organic compound characterized by the presence of azido, tribromo, and nitroso functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-azido-3,4,5-tribromo-1-nitroso- typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso group. This is followed by bromination to add the bromine atoms at the 3, 4, and 5 positions. Finally, the azido group is introduced through a substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the azido and nitroso groups.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-azido-3,4,5-tribromo-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitrobenzene derivatives, while reduction of the azido group can produce amines .
Scientific Research Applications
Benzene, 2-azido-3,4,5-tribromo-1-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-azido-3,4,5-tribromo-1-nitroso- involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-azido-1,3,5-tribromo-: Similar structure but lacks the nitroso group.
1,3,5-Tribromo-2,4,6-trinitrenobenzene: Contains trinitrene groups instead of azido and nitroso groups.
Uniqueness
The presence of these groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
501665-21-0 |
|---|---|
Molecular Formula |
C6HBr3N4O |
Molecular Weight |
384.81 g/mol |
IUPAC Name |
4-azido-1,2,3-tribromo-5-nitrosobenzene |
InChI |
InChI=1S/C6HBr3N4O/c7-2-1-3(12-14)6(11-13-10)5(9)4(2)8/h1H |
InChI Key |
OVLMPBBAFDVJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N=[N+]=[N-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















